molecular formula C14H16ClF3N4O B2779620 1-[(3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-indazol-2-ylethanone;hydrochloride CAS No. 2418596-78-6

1-[(3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-indazol-2-ylethanone;hydrochloride

Cat. No. B2779620
CAS RN: 2418596-78-6
M. Wt: 348.75
InChI Key: PMYQEJXRPUAZOT-NDXYWBNTSA-N
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Description

The compound “1-[(3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-indazol-2-ylethanone;hydrochloride” is a chemical compound with a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of similar compounds involves the use of different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . For example, the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Scientific Research Applications

Heterocyclic Compounds in Drug Development

Heterocyclic compounds, including triazoles, pyrrolidones, and pyrimidines, are crucial in the development of new drugs due to their diverse biological activities. These compounds have been explored for their potential in treating various conditions, from inflammatory diseases and microbial infections to cancer and central nervous system disorders. Their ability to form stable, biologically active structures makes them valuable in synthesizing novel therapeutic agents (Ferreira et al., 2013; Saganuwan, 2017).

Catalysis and Organic Synthesis

Heterocyclic N-oxide derivatives, such as those from pyridine and indazole, have shown remarkable utility in organic synthesis and catalysis. These compounds serve as versatile synthetic intermediates, playing a pivotal role in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. Their unique electronic properties and structural versatility allow for the development of innovative synthetic methodologies and catalytic systems, highlighting their importance in advancing organic chemistry (Li et al., 2019).

Environmental and Analytical Applications

Some heterocyclic compounds have been utilized in environmental remediation and analytical chemistry, showcasing their potential beyond pharmaceuticals. For instance, pyrazolo[3,4-b]pyridines and their derivatives have been investigated for their anticorrosive properties, indicating their usefulness in protecting metals from corrosion. This application is crucial for extending the lifespan of materials in various industrial contexts (Verma et al., 2020).

Future Directions

The future directions in the research of this compound could involve increasing the selectivity toward certain receptors by the structural variation of the pyrrolidine pharmacophore . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-[(3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-indazol-2-ylethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O.ClH/c15-14(16,17)10-6-20(7-11(10)18)13(22)8-21-5-9-3-1-2-4-12(9)19-21;/h1-5,10-11H,6-8,18H2;1H/t10-,11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYQEJXRPUAZOT-NDXYWBNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)CN2C=C3C=CC=CC3=N2)N)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1C(=O)CN2C=C3C=CC=CC3=N2)N)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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